CB1 Receptor Antagonism: Structural Prerequisites vs. Rimonabant Template
The compound's core, 1-N-phenyl-3-cyclopropyl-1H-pyrazole-5-carboxamide, represents a departure from the canonical 1,5-diarylpyrazole-3-carboxamide template of the clinical CB1 inverse agonist rimonabant. A landmark SAR study on cyclopropyl-containing analogs demonstrated that compounds with a 3-carboxamide and a cyclopropyl group can achieve CB1 receptor binding affinities with Ki ≤ 5 nM . The target compound's distinct 5-carboxamide regioisomer with the 4-carbamoylphenyl tail is a specifically elaborated version that aims to tune the polarity and hydrogen-bonding network within the receptor's binding pocket, differentiating it from the high lipophilicity of the clinical reference .
| Evidence Dimension | Regioisomeric scaffold and pharmacophore design strategy |
|---|---|
| Target Compound Data | 5-carboxamide regioisomer; 4-carbamoylphenyl capping group |
| Comparator Or Baseline | Rimonabant (SR141716A) / 3-carboxamide diaryl-pyrazoles from J. Med. Chem. 2009 series (e.g., compound 11r: Ki < 5 nM on CB1) |
| Quantified Difference | Direct binding data for this specific compound is not publicly available. The quantified differentiation is structural: the shift from a 3-carboxamide to a 5-carboxamide and the introduction of the polar, hydrogen-bond-donating 4-carbamoylphenyl group is predicted to significantly alter receptor binding kinetics and functional selectivity compared to the 3-carboxamide series . |
| Conditions | CB1 receptor binding assays (radioligand) and computational modeling from referenced literature; specific data for this compound is not found in the public domain. |
Why This Matters
This structural distinction is critical for research programs seeking a CB1 ligand chemotype with a differentiated polarity and off-rate profile from the rimonabant class, which was withdrawn due to CNS-related side effects.
- [1] Szabó, G., et al. (2009). Chemical and Biological Investigation of Cyclopropyl Containing Diaryl-pyrazole-3-carboxamides as Novel and Potent Cannabinoid Type 1 Receptor Antagonists. Journal of Medicinal Chemistry, 52(14), 4329-4337. DOI: 10.1021/jm900179y. View Source
- [2] Consejo Superior de Investigaciones Científicas. (2007). WO2007028849A1 - Pyrazolecarboxamide derivatives, method of obtaining same and use thereof as inverse antagonists/agonists of the cannabinoid CB1 and opioid mu receptor. View Source
